(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
Overview
Description
“(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid” is a chemical compound that is used in laboratory settings and for the manufacture of other chemical compounds . It offers potential applications in drug discovery, catalysis, and materials science due to its unique structural properties.
Scientific Research Applications
Synthesis and Structure
- Synthesis Methods : The compound 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, which is closely related to the queried compound, was synthesized using the Mannich reaction. This process involved the use of 6,9-dimethyl-1,4-dioxa-8-azaspiro[4,5]decane, formaldehyde, and pyridin-2-one in alcohol, with its structure confirmed by NMR spectroscopy (Sharifkanov et al., 2001).
Applications in Material Science
- Water-Soluble Carcinogenic Azo Dyes Removal : A Mannich base derivative of calix[4]arene was synthesized using a process that involved the cyclic secondary amine 1,4-dioxa-8-azaspiro[4.5]decane, demonstrating its efficacy as a sorbent for carcinogenic azo dyes in water. This illustrates the compound's potential in environmental remediation applications (Akceylan et al., 2009).
Medical and Pharmaceutical Research
- Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, using a similar structural backbone, were synthesized and tested against various strains of bacteria. These compounds showed distinct activity against specific bacterial strains, indicating potential applications in antibacterial drug development (Lukin et al., 2022).
- Antiviral Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share structural similarities, were designed and evaluated for their antiviral activity. Some of these compounds showed strong activity against influenza A virus and human coronavirus, highlighting their potential in antiviral therapy (Apaydın et al., 2020).
Chemical Synthesis and Analysis
Oxidative Cyclization in Synthesis : The synthesis of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, which is structurally related, was achieved through oxidative cyclization of olefinic precursors. This method is relevant for creating spirocyclic structures in chemical synthesis (Martin‐Lopez & Bermejo, 1998).
Crystal Structure Analysis : The synthesis of amino-3-fluorophenyl boronic acid, a compound with structural elements similar to the queried chemical, involved a lithium-bromine exchange process and provided insights into its crystal structure, demonstrating applications in material science and chemistry (Das et al., 2003).
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. This makes them useful in the field of medicinal chemistry for drug design .
Spiro Compounds
The compound also contains a spiro[4.5]decane moiety. Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom. The unique three-dimensional shape of spiro compounds can often lead to unique interactions with biological targets .
Fluorophenyl Group
The presence of a fluorine atom on the phenyl ring can alter the compound’s reactivity and bioavailability. Fluorine is highly electronegative, which can influence the compound’s ability to form hydrogen bonds and can impact its lipophilicity, potentially affecting its ADME properties .
Properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO4/c16-13-8-11(7-12(9-13)15(18)19)10-17-3-1-14(2-4-17)20-5-6-21-14/h7-9,18-19H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFXYMLAZCZQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCC3(CC2)OCCO3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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